2-(4-Nitrophenyl)pyridine
Overview
Description
2-(4-Nitrophenyl)pyridine is a chemical compound with the linear formula C11H8N2O2 . It has a molecular weight of 200.199 . It is a pale yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a nitrophenyl group . The InChI key for this compound is FNLTWLXKZQWUJZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Kinetics and Reaction Mechanisms
Pyridinolysis of O-4-nitrophenyl Benzoate and Thionobenzoates : A study explored the reactions of 4-nitrophenyl benzoate with pyridines, revealing insights into reaction mechanisms influenced by changing the electrophilic center from C=O to C=S. This research contributes to understanding the kinetics and mechanisms of related chemical reactions (Um et al., 2006).
Mechanism of Pyridinolysis of Nitrophenyl S-methyl Thiocarbonates : This study conducted a kinetic investigation of the reactions of 4-nitrophenyl S-methyl thiocarbonates with pyridines, contributing to the understanding of reaction mechanisms in the presence of different substituents (Castro et al., 2004).
Synthesis and Structural Studies
Nucleophilic Aromatic Substitution for Multidentate Chelate Ligands : A research highlighted the synthesis of 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines through nucleophilic aromatic substitution. This provides a pathway to access compounds for coordinating transition metal sites or for supramolecular chemistry (Rößlera et al., 2004).
Synthesis of 2-Amino-4-p-nitrophenyl Thiazole : Research on the synthesis of 2-amino-4-p-nitrophenyl thiazole explored the reaction mechanism with pyridine as a catalyst, providing insights into the synthesis process and optimal conditions (Zeng, 2014).
Applications in Material Science
- Corrosion Inhibitors for Mild Steel : A study investigated the efficiency of certain pyridines, including 2-amino-3,5-dicarbonitrile-4-(4-nitrophenyl)-6-(phenylthio)pyridine, as corrosion inhibitors for mild steel. The research used techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting their potential in material protection (Sudheer & Quraishi, 2014).
Antiviral Applications
- Study Against Vaccinia Virus : The synthesis and study of novel 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were conducted, evaluating their activity against the vaccinia virus. These compounds showed promising characteristics, indicating potential in antiviral drug development (Shabunina et al., 2021).
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-(4-Nitrophenyl)pyridine.
Mode of Action
It is known that nitrophenyl compounds can undergo reduction reactions . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
2-(4-nitrophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLTWLXKZQWUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332676 | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-47-7 | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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